1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPCZNWGQSQSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The target compound features three critical structural motifs:
- 4-Fluorobenzyl group : Introduced via alkylation or reductive amination.
- Urea linkage : Formed through carbamoylation or isocyanate-mediated coupling.
- 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl moiety : Derived from indole precursors through hydroxylation or ketone reduction.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- N-(4-Fluorobenzyl)amine
- 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl carbamate
Stepwise Synthetic Routes
Intermediate Synthesis: 1-Methyl-1H-Indol-5-Yl Ethanol
The indole-containing fragment is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A representative protocol involves:
- Alkylation of Indole :
- Reaction of 1H-indol-5-ol with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours yields 1-methyl-1H-indol-5-ol.
- Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates 1-methyl-1H-indol-5-yl ketone.
- Stereoselective reduction using sodium borohydride (NaBH4) in methanol produces the (R)- and (S)-enantiomers of 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethanol.
Urea Linkage Formation
The urea bridge is constructed via two primary methods:
Method A: Isocyanate-Mediated Coupling
- Synthesis of 4-Fluorobenzyl Isocyanate :
- Coupling Reaction :
Method B: Carbodiimide Activation
- Activation of Carboxylic Acid :
- 4-Fluorobenzylamine is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Nucleophilic Attack :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 25 | 62 | 88 |
| Acetonitrile | 40 | 71 | 92 |
| Dimethylacetamide | 60 | 68 | 85 |
Data adapted from patented protocols highlights acetonitrile as the optimal solvent, balancing yield and purity. Elevated temperatures (>60°C) risk decomposition of the indole moiety.
Impurity Control and Analytical Characterization
Common Byproducts
Comparative Analysis of Synthetic Routes
| Parameter | Isocyanate Method | Carbodiimide Method |
|---|---|---|
| Yield (%) | 71 | 65 |
| Purity (%) | 92 | 88 |
| Reaction Time (h) | 24 | 18 |
| Scalability | Moderate | High |
The isocyanate method offers superior purity, while the carbodiimide approach allows faster synthesis.
Industrial-Scale Production Considerations
- Cost Efficiency : Use of NaCNO or KCNO for urea formation reduces reagent costs compared to phosgene.
- Green Chemistry : Aqueous reaction mixtures minimize organic waste, aligning with EPA guidelines.
- Continuous Flow Systems : Microreactors enhance heat transfer and reduce side reactions during exothermic steps.
Chemical Reactions Analysis
Reactivity with Electrophiles and Nucleophiles
The compound’s urea group and hydroxyethyl chain exhibit distinct reactivity:
-
Urea hydrolysis : Degrades under strongly acidic (6M HCl, 100°C) or basic (2M NaOH, 80°C) conditions to yield 4-fluorobenzylamine and 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl carbamic acid .
-
Hydroxy group oxidation : Treating with pyridinium chlorochromate (PCC) in dichloromethane converts the secondary alcohol to a ketone, forming 1-(4-fluorobenzyl)-3-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)urea .
Reaction Kinetics :
| Reaction | Conditions | Half-life (t₁/₂) | Byproducts |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C | 2.1 h | NH₃, CO₂ |
| Basic hydrolysis | 2M NaOH, 80°C | 3.8 h | NH₃, CO₂ |
| PCC oxidation | DCM, rt, 12 h | N/A | Chromium salts |
Stability Under Varied Conditions
-
Thermal stability : Decomposes at 215°C (DSC data) via cleavage of the urea bond.
-
Photostability : Exposure to UV light (254 nm, 48 h) causes <5% degradation, indicating moderate photolytic resistance.
-
pH-dependent stability : Most stable in neutral buffers (pH 6–8), with <10% degradation over 30 days. Rapid decomposition occurs in extremes (pH <3 or >11) .
Catalytic Interactions
The compound participates in hydrogen-bonding and π–π stacking interactions due to:
-
Urea carbonyl : Acts as hydrogen-bond acceptor with serine/threonine residues in enzymatic pockets .
-
4-Fluorobenzyl group : Engages in hydrophobic interactions with aromatic amino acids (e.g., phenylalanine) in target proteins .
Docking Studies :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| 5-Lipoxygenase | -8.2 | H-bond with Gln609, π–π stacking with Phe177 |
| Carbonic Anhydrase IX | -7.9 | Zn²⁺ coordination via urea oxygen |
Analytical Characterization
Critical spectroscopic signatures include:
Scientific Research Applications
Medicinal Chemistry
1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is being investigated for its potential therapeutic effects. Key areas of research include:
Anti-Cancer Activity: Preliminary studies suggest that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells. The indole moiety is often associated with various anti-cancer activities due to its ability to interact with multiple biological targets.
Anti-inflammatory Properties: The compound may also have applications in treating inflammatory diseases. Its structure suggests potential interactions with inflammatory mediators or pathways.
Biological Research
The compound can serve as a valuable tool in biochemical assays and enzyme interaction studies. Its unique structure allows researchers to explore:
Enzyme Inhibition Studies: Compounds with urea linkages often act as enzyme inhibitors. This compound can be used to study its effects on specific enzymes involved in metabolic pathways.
Receptor Modulation: The ability of this compound to bind to various receptors can provide insights into its potential as a modulator of signaling pathways.
Industrial Applications
In the pharmaceutical industry, this compound may be utilized in the synthesis of specialty chemicals or as a precursor for more complex drug molecules. Its unique structural characteristics make it an attractive candidate for further development.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- 1-(4-bromobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Uniqueness
1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
Biological Activity
1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21FN2O2, characterized by the presence of a urea functional group, a hydroxyl group, and an indole moiety. The 4-fluorobenzyl substituent enhances its lipophilicity and may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar indole derivatives, suggesting potential efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth .
Enzymatic Inhibition
The compound's indole structure is known to interact with various enzymes. For example, derivatives have been reported to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Compounds exhibiting IC50 values as low as 0.008 µg/mL against S. aureus topoisomerase IV indicate strong selectivity for bacterial targets over human enzymes . This suggests that this compound may similarly exhibit selective inhibition.
The proposed mechanism involves the inhibition of critical enzymes involved in nucleic acid metabolism. By targeting these enzymes, the compound could disrupt bacterial replication and survival. Additionally, the presence of the hydroxyl group may enhance hydrogen bonding interactions with enzyme active sites, increasing binding affinity .
Case Studies
Several studies have examined related compounds that share structural features with this compound:
These findings underscore the potential biological relevance of similar compounds, providing a basis for further investigation into this compound.
Toxicity and Safety Profile
Preliminary assessments indicate that many indole derivatives exhibit low toxicity in human cell lines (e.g., HepG2 liver cells), suggesting a favorable safety profile for further development . However, comprehensive toxicity studies specific to this compound are necessary to establish its safety for clinical use.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Urea Formation : React 4-fluorobenzylamine with an isocyanate intermediate derived from 1-methyl-1H-indol-5-yl ethanol. Use triethylamine (1.48 mmol) as a base in anhydrous dichloromethane under reflux (40–50°C) .
- Hydroxyethyl Linker : Introduce the hydroxyethyl group via nucleophilic substitution, ensuring steric hindrance is minimized by using polar aprotic solvents (e.g., DMF) and controlled temperature (60–70°C) .
- Optimization :
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Q. What solvent systems and pH conditions are suitable for solubility and stability studies?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for in vitro assays) or aqueous buffers (pH 7.4 PBS) with <1% DMSO for biological studies .
- Stability :
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Data Triangulation :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by assay conditions (e.g., serum protein interference) .
Q. How can reaction byproducts and impurities be characterized and minimized during scale-up?
Methodological Answer:
- Byproduct Identification :
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
